Synthesis and Characterization of 2-(1-Phenylethyl)morpholine: A Technical Guide
Synthesis and Characterization of 2-(1-Phenylethyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1-Phenylethyl)morpholine, a substituted morpholine derivative of interest in medicinal chemistry and drug development. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this document outlines a plausible synthetic pathway based on established methodologies for analogous compounds. Furthermore, it presents predicted analytical and spectral data derived from structurally similar molecules. Detailed experimental protocols for analogous syntheses are provided to guide researchers in the practical preparation of this and related compounds. This guide also briefly touches upon the potential biological relevance of phenylmorpholine derivatives.
Introduction
Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The morpholine ring is favored in drug design for its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability. Phenylmorpholine derivatives, in particular, have garnered significant attention as central nervous system (CNS) active agents, with phenmetrazine (3-methyl-2-phenylmorpholine) being a well-known example of a stimulant and anorectic.[1] The substitution pattern on both the phenyl and morpholine rings plays a crucial role in modulating the pharmacological activity of these compounds.[2][3] This guide focuses on the synthesis and characterization of a specific, less-documented analog, 2-(1-Phenylethyl)morpholine.
Proposed Synthesis of 2-(1-Phenylethyl)morpholine
A plausible and efficient synthetic route to 2-(1-Phenylethyl)morpholine involves a two-step process starting from commercially available 1-phenylethanolamine and 2-bromoethanol. This pathway is analogous to established methods for the synthesis of N-substituted ethanolamines followed by acid-catalyzed cyclization to form the morpholine ring.
Step 1: N-alkylation of 1-phenylethanolamine with 2-bromoethanol
In this initial step, 1-phenylethanolamine is reacted with 2-bromoethanol in the presence of a suitable base to neutralize the hydrobromic acid formed during the reaction. This results in the formation of the intermediate, 2-((1-phenylethyl)amino)ethanol.
Step 2: Acid-catalyzed cyclization
The intermediate 2-((1-phenylethyl)amino)ethanol is then treated with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and heated. This promotes an intramolecular dehydration (cyclization) to yield the final product, 2-(1-Phenylethyl)morpholine. This method is similar to the synthesis of 2-phenylmorpholine from N-(2'-hydroxy-2'-phenylethyl)-ethanolamine.[4]
Below is a diagram illustrating the proposed synthetic workflow.
Experimental Protocols (Analogous Syntheses)
While a specific protocol for 2-(1-Phenylethyl)morpholine is not available, the following are detailed experimental procedures for the synthesis of the closely related 2-phenylmorpholine, which can be adapted.
Synthesis of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (Intermediate Analog)
This procedure outlines the synthesis of the intermediate required for the subsequent cyclization to form 2-phenylmorpholine.
Materials:
-
Styrene oxide
-
Ethanolamine
-
Methanol
-
Round-bottom flask
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Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
To a solution of ethanolamine (1 equivalent) in methanol, add styrene oxide (1 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Synthesis of 2-Phenylmorpholine (Final Product Analog)
This procedure describes the cyclization of the intermediate to form the morpholine ring.[4]
Materials:
-
N-(2'-hydroxy-2'-phenylethyl)-ethanolamine
-
6N Hydrochloric acid
-
Sodium hydroxide solution
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Diethyl ether
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Anhydrous sodium sulfate
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Separatory funnel
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Beakers and flasks
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Heating mantle
Procedure:
-
Dissolve N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (1 equivalent) in 6N hydrochloric acid.[4]
-
Heat the solution at 110°C for 4 hours.[4]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully basify the mixture with a sodium hydroxide solution to a pH of approximately 10-12.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-phenylmorpholine as an oil.[4]
-
The crude product can be purified by vacuum distillation or column chromatography.
Predicted Characterization Data
The following tables summarize the predicted analytical and spectral data for 2-(1-Phenylethyl)morpholine based on the known data of structurally related compounds such as phenmetrazine, 2-phenylmorpholine, and N-phenethylmorpholine.[5][6][7]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Estimated >250 °C at atmospheric pressure |
| Solubility | Soluble in methanol, ethanol, chloroform, DMSO |
Table 2: Predicted 1H NMR Spectral Data (in CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 5H | Aromatic protons (C6H5) |
| 3.90 - 4.10 | m | 1H | O-CH2-CH -N |
| 3.60 - 3.80 | m | 2H | O-CH 2-CH2-N |
| 3.30 - 3.50 | q | 1H | C6H5-CH -CH3 |
| 2.80 - 3.00 | m | 2H | O-CH2-CH 2-N |
| 2.50 - 2.70 | m | 1H | NH (if not exchanged) |
| 1.40 - 1.50 | d | 3H | C6H5-CH-CH 3 |
Table 3: Predicted 13C NMR Spectral Data (in CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| 140 - 145 | Quaternary aromatic carbon (C-ipso) |
| 128 - 130 | Aromatic carbons (CH) |
| 126 - 128 | Aromatic carbons (CH) |
| 70 - 75 | O-C H2-CH2-N |
| 65 - 70 | O-CH2-C H-N |
| 55 - 60 | C 6H5-CH-CH3 |
| 45 - 50 | O-CH2-C H2-N |
| 18 - 22 | C6H5-CH-C H3 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm-1) | Intensity | Assignment |
| 3300 - 3400 | Broad | N-H stretch |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Strong | Aliphatic C-H stretch |
| 1600, 1490, 1450 | Medium | Aromatic C=C stretch |
| 1110 - 1130 | Strong | C-O-C stretch (ether) |
| 700, 750 | Strong | Aromatic C-H bend (monosubst.) |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Predicted Fragment Ion |
| 191 | Moderate | [M]+• (Molecular ion) |
| 176 | Low | [M - CH3]+ |
| 105 | High | [C6H5-CH-CH3]+ |
| 86 | High | [Morpholine ring fragment]+ |
| 77 | Moderate | [C6H5]+ |
Potential Biological Activity and Signaling Pathways
Phenylmorpholine derivatives are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] Phenmetrazine, for example, acts as a releasing agent for dopamine and norepinephrine.[8] It is plausible that 2-(1-Phenylethyl)morpholine could exhibit similar activity, potentially acting as a monoamine reuptake inhibitor or releasing agent. Such compounds are of interest for their potential therapeutic applications in conditions like ADHD, depression, and substance use disorders.[9]
The diagram below illustrates a simplified signaling pathway for a hypothetical monoamine releasing agent at a dopaminergic synapse.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of 2-(1-Phenylethyl)morpholine. By leveraging established synthetic methodologies for structurally related compounds, a viable preparative route is proposed. The predicted analytical and spectral data offer a benchmark for the characterization of this novel compound. The potential for this molecule to interact with monoamine systems highlights its relevance for further investigation in the fields of neuroscience and drug discovery. The provided protocols and data serve as a valuable starting point for researchers aiming to synthesize and explore the properties and potential applications of 2-(1-Phenylethyl)morpholine and its derivatives.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. prepchem.com [prepchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. swgdrug.org [swgdrug.org]
- 7. Morpholine, 4-(2-phenylethyl)- | C12H17NO | CID 411956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
